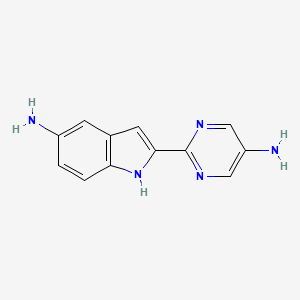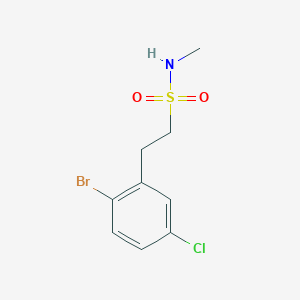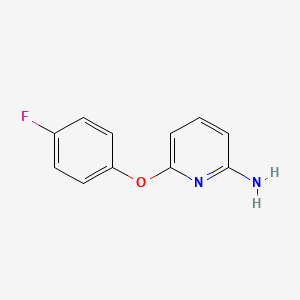![molecular formula C17H16Cl2O4 B13870555 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to an ethoxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 3,5-dichlorophenol, which is then reacted with 4-bromophenol in the presence of a base to form 3,5-dichlorophenoxyphenol.
Ethylation: The 3,5-dichlorophenoxyphenol is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride to form the ethoxy derivative.
Carboxylation: The final step involves the carboxylation of the ethoxy derivative using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenoxy derivatives.
科学研究应用
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antifungal and antibacterial agent. It has shown activity against various microbial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth and development.
作用机制
The mechanism of action of 3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: It inhibits the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation and oxidative damage.
相似化合物的比较
Similar Compounds
3-(3,5-Dichlorophenoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an ethoxypropanoic acid moiety.
3-(2,4-Dichlorophenoxymethyl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and is studied for its antitumor properties.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antifungal activity.
Uniqueness
3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxypropanoic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H16Cl2O4 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C17H16Cl2O4/c1-2-22-16(10-17(20)21)11-3-5-14(6-4-11)23-15-8-12(18)7-13(19)9-15/h3-9,16H,2,10H2,1H3,(H,20,21) |
InChI 键 |
PZVURIMARLLTFJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


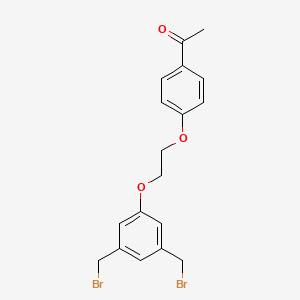
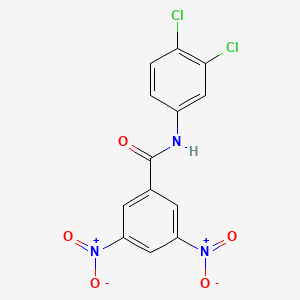

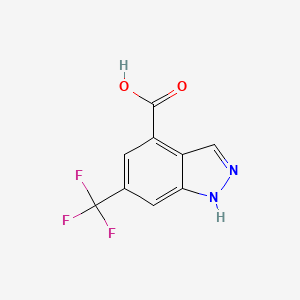

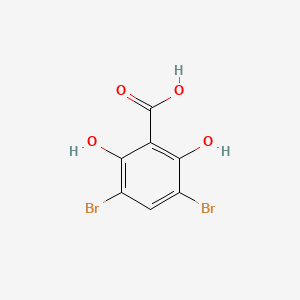
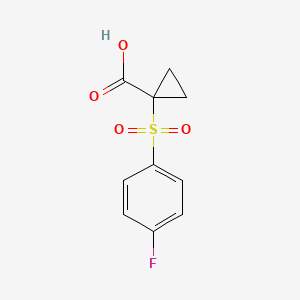
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
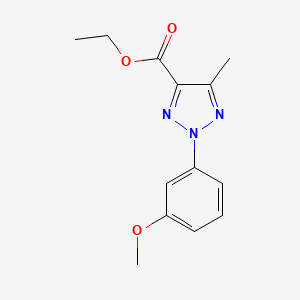
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
